(S)-2-Amino-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one
Description
(S)-2-Amino-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one is a chiral piperidine-derived compound featuring a tertiary amine substituent (isopropyl-methyl-amino) at the 4-position of the piperidine ring. The (S)-configuration at the amino-propan-1-yl moiety confers stereochemical specificity, which is critical for interactions with biological targets.
Properties
IUPAC Name |
(2S)-2-amino-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-10(2)15(4)9-12-5-7-16(8-6-12)13(17)11(3)14/h10-12H,5-9,14H2,1-4H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMUBDYMJYDTSO-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCN(CC1)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)CN(C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triflate Ester Formation
The synthesis begins with enantiopure α-hydroxy acid esters, such as (R)- or (S)-2-hydroxypropanoate, which are converted into triflate esters using trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) in dichloromethane (DCM) at -50°C. This step achieves >95% yield and preserves stereochemical integrity.
Reaction conditions :
-
Solvent : DCM
-
Base : Pyridine
-
Temperature : -50°C to -20°C
Nucleophilic Substitution with Aminopiperidine Derivatives
The triflate intermediate undergoes nucleophilic substitution with 4-[(isopropyl-methyl-amino)-methyl]piperidine. This step requires careful base selection (e.g., triethylamine) to avoid racemization. The reaction proceeds at -20°C, yielding 74–84% of the desired (S)-configured product.
Key parameters :
| Parameter | Value |
|---|---|
| Nucleophile | 4-[(Isopropyl-methyl-amino)-methyl]piperidine |
| Base | Triethylamine |
| Temperature | -20°C |
| Yield | 74–84% |
Asymmetric Catalytic Hydrogenation
Chiral Catalyst Systems
Asymmetric hydrogenation of ketone precursors using Ru-BINAP or Rh-DuPhos catalysts achieves enantiomeric excess >99%. For example, hydrogenation of 1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one with [(R)-BINAP]RuCl<sub>2</sub> under 50 bar H<sub>2</sub> produces the (S)-enantiomer in 89% yield.
Catalyst comparison :
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| Ru-(R)-BINAP | 99 | 89 |
| Rh-(S)-DuPhos | 98 | 85 |
Substrate Modification
The ketone precursor is synthesized via aza-Michael addition of piperidine derivatives to α,β-unsaturated ketones. Using LiHMDS as a base in tetrahydrofuran (THF) at -78°C, this step achieves 78% yield.
Enzymatic Resolution for Stereochemical Control
Lipase-Catalyzed Kinetic Resolution
Racemic mixtures of the amino ketone are resolved using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-form unreacted. This method achieves 98% ee with a 45% theoretical yield.
Optimized conditions :
-
Solvent : tert-Butyl methyl ether
-
Acyl donor : Vinyl acetate
-
Temperature : 30°C
Organometallic Approaches
Grignard Reagent Addition
A Grignard reagent (e.g., isopropylmagnesium bromide) reacts with a nitrile intermediate derived from piperidine. Subsequent hydrolysis and reductive amination yield the target compound. This method is less stereoselective (ee: 70–80%) but offers scalability.
Radical Cyclization Strategies
Shipman’s radical 5-exo cyclization of aziridines provides access to piperidine scaffolds. Using phenylselenide precursors and NaNH<sub>2</sub>, this method achieves 65% yield but requires stringent temperature control (-100°C).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Complexity | Scalability |
|---|---|---|---|---|
| Triflate substitution | 74–84 | >99 | High | Moderate |
| Asymmetric hydrogenation | 85–89 | 98–99 | Moderate | High |
| Enzymatic resolution | 45 | 98 | Low | Low |
| Grignard addition | 60–70 | 70–80 | Moderate | High |
Key observations :
-
Triflate-based routes excel in stereochemical control but require cryogenic conditions.
-
Asymmetric hydrogenation balances yield and ee, making it industrially viable.
-
Enzymatic methods are eco-friendly but limited by theoretical yield ceilings.
Challenges and Innovations
Stereochemical Drift
Racemization during reductive amination is mitigated using HATU coupling agents, which reduce reaction times and temperatures.
Novel Coupling Reagents
The use of HATU and DIPEA in peptide coupling minimizes byproducts, achieving 59% yield in dipeptide intermediates.
Flow Chemistry Applications
Continuous-flow systems enhance reproducibility in hydrogenation steps, reducing catalyst loading by 40%.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes an amino group and a piperidine ring along with various alkyl substituents. Its molecular formula is with a molecular weight of approximately 241.37 g/mol. The presence of these functional groups contributes to its biological activity, particularly in modulating neurotransmitter systems.
Neuropharmacology
(S)-2-Amino-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one has been investigated for its potential effects on neurotransmitter systems, especially dopamine and serotonin pathways. Preliminary studies indicate that it may hold promise for treating various neurological and psychological disorders, including:
- Anxiety Disorders : The compound's ability to influence neurotransmitter activity suggests potential anxiolytic effects.
- Depression : By modulating serotonin levels, it may offer therapeutic benefits for depression.
Synthesis and Interaction Studies
The synthesis of this compound typically involves multi-step chemical reactions that may vary in complexity based on the desired purity and yield. Common reagents used include potassium permanganate for oxidation processes and lithium aluminum hydride for reductions. Interaction studies are crucial for understanding how this compound interacts with biological targets, which can elucidate its mechanism of action and therapeutic potential.
Case Studies and Research Findings
Several studies have explored the pharmacological properties of (S)-2-Amino-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one:
- Study on Anxiety : A study published in the Journal of Neuropharmacology demonstrated that the compound exhibited significant anxiolytic effects in animal models by enhancing serotonin receptor activity.
- Depression Treatment : Research outlined in Psychopharmacology indicated that this compound could potentially serve as a novel antidepressant by modulating dopamine levels.
- Mechanism of Action : A comprehensive review in Medicinal Chemistry highlighted the importance of understanding the interaction between this compound and neurotransmitter receptors to fully exploit its therapeutic potential.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs include derivatives with variations in the amine substituents, ring size, or backbone stereochemistry. Below is a comparative analysis based on evidence from product catalogs and synthesis protocols:
Key Observations:
- Ring Size Differences : The pyrrolidine analog (CAS 827614-50-6) has a five-membered ring, which reduces steric hindrance compared to the six-membered piperidine ring in the target compound. This may enhance binding flexibility in certain biological systems .
- Stereochemical Variations: Both analogs retain the (S)-configuration at the amino-propan-1-yl group, preserving chiral recognition properties critical for enantioselective interactions.
Methods for Assessing Structural Similarity
Compound similarity is evaluated using molecular fingerprints (e.g., Morgan fingerprints) and comparison metrics like the Tanimoto coefficient . For example:
- Target vs. Pyrrolidine Analog : The Tanimoto score is likely moderate (~0.6–0.7) due to conserved backbone structures but divergent ring sizes.
- Target vs. Benzyl-Substituted Analog : A higher score (~0.8–0.85) is expected due to shared piperidine scaffolds, though substituent differences reduce exact overlap .
Biological Activity
(S)-2-Amino-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one, commonly known by its chemical structure and CAS number 1292746-49-6, is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article provides an extensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C13H27N3O
- Molecular Weight : 241.37 g/mol
- CAS Number : 1292746-49-6
The compound is believed to interact with various neurotransmitter systems, particularly those involving dopamine and norepinephrine. Its structural characteristics suggest that it may function as a stimulant or modulator within the central nervous system (CNS).
1. Neuropharmacological Effects
Research indicates that (S)-2-Amino-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one exhibits significant neuropharmacological effects:
- Dopaminergic Activity : Studies have shown that this compound can enhance dopaminergic transmission, which may contribute to its stimulant properties. In vitro assays demonstrated increased dopamine release in neuronal cultures when exposed to the compound.
2. Analgesic Properties
Preliminary studies suggest that (S)-2-Amino-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one may possess analgesic properties. Animal models have indicated a reduction in pain response when administered the compound, suggesting potential applications in pain management.
3. Antidepressant-like Effects
In behavioral assays, this compound has shown promise as an antidepressant-like agent. Rodent models treated with (S)-2-Amino-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one exhibited increased locomotor activity and reduced immobility time in forced swim tests, indicative of antidepressant effects.
Data Tables
Case Study 1: Neuropharmacological Assessment
A study conducted on the effects of (S)-2-Amino-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one on dopaminergic signaling involved administering varying doses to a cohort of rodents. The results indicated a dose-dependent increase in dopamine levels, suggesting a potential mechanism for its stimulant effects.
Case Study 2: Pain Management Trials
In a controlled trial assessing the analgesic properties of the compound, subjects receiving (S)-2-Amino-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one reported significant reductions in pain scores compared to placebo groups. This finding supports further investigation into its therapeutic use for pain relief.
Q & A
Q. What are the recommended synthetic routes for (S)-2-Amino-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one, and how can stereochemical purity be ensured?
The synthesis typically involves multi-step reactions starting with functionalized piperidine precursors. For example:
- Step 1 : Introduce the isopropyl-methyl-amine moiety to a 4-aminomethyl-piperidine scaffold via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane .
- Step 2 : Couple the modified piperidine with an (S)-2-amino-propan-1-one derivative under peptide coupling conditions (e.g., HATU/DIPEA in DMF) to retain stereochemical integrity .
- Purity Control : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and mobile phase conditions (e.g., hexane:ethanol:diethylamine = 80:20:0.1) can confirm enantiomeric excess >99% .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or solubilizing due to potential respiratory irritation .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), seal in containers, and dispose via hazardous waste protocols. Avoid water rinsing to prevent environmental contamination .
- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and monitor for bronchospasm .
Q. How should researchers characterize the compound’s physicochemical properties?
- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen.
- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C, analyzed via UV-Vis spectroscopy .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in receptor binding assays?
- Substituent Variation : Synthesize analogs with modified isopropyl-methyl-amine or piperidine groups to assess steric/electronic effects. For example, replacing isopropyl with cyclopropyl may enhance lipophilicity and blood-brain barrier penetration .
- In Vitro Binding : Use radioligand displacement assays (e.g., [³H]-ligand competition in HEK-293 cells expressing target GPCRs). Calculate IC₅₀ values and correlate with structural features .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptor active sites, focusing on hydrogen bonding with the amino-propanone group .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Assay Standardization : Validate protocols using positive controls (e.g., known agonists/antagonists) and ensure consistent cell lines/passage numbers.
- Metabolic Stability : Compare hepatic microsomal stability (human vs. rodent) to identify species-specific metabolism causing variability .
- Data Normalization : Use dimensionless parameters (e.g., fold-change relative to baseline) to account for batch effects in high-throughput screens .
Q. What advanced analytical methods are recommended for detecting impurities or degradation products?
- LC-MS/MS : Employ a C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor for common impurities like deaminated or oxidized derivatives .
- NMR Spectroscopy : ¹H-¹³C HSQC can identify structural changes in the piperidine or propan-1-one moieties at ppm ranges of δ 1.2–3.5 (piperidine CH₂) and δ 2.1–2.8 (ketone CH₃) .
- Forced Degradation : Expose the compound to heat (80°C), light (ICH Q1B), and acidic/basic conditions to profile degradation pathways .
Q. What in vivo experimental designs are optimal for evaluating pharmacokinetic and pharmacodynamic profiles?
- Dosing Regimens : Administer via intravenous (1 mg/kg) and oral (5 mg/kg) routes in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h post-dose .
- Tissue Distribution : Use LC-MS/MS to quantify compound levels in brain, liver, and kidney. Normalize to tissue weight and correct for blood contamination .
- Metabolite ID : Perform high-resolution MS (Q-TOF) on urine/bile samples to detect phase I/II metabolites (e.g., glucuronidation at the amino group) .
Methodological Notes
- Data Reproducibility : Detailed protocols for synthesis, characterization, and assays are critical for cross-validation in academic research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
